4-(2-Oxiranylmethoxy)benzenecarbonitrile

概要

説明

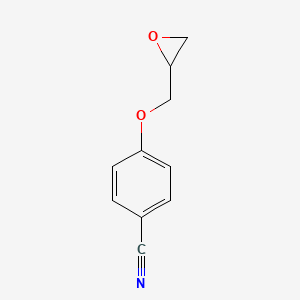

4-(2-Oxiranylmethoxy)benzenecarbonitrile is an organic compound with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.19 g/mol . It is a specialty product often used in proteomics research . The compound features an oxirane ring (epoxide) attached to a benzenecarbonitrile moiety, making it a versatile intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

4-(2-Oxiranylmethoxy)benzenecarbonitrile can be synthesized through the reaction of 4-hydroxybenzonitrile with epichlorohydrin in the presence of a base such as potassium carbonate . The reaction is typically carried out under reflux conditions in an inert atmosphere. Here is a detailed synthetic route:

Reactants: 4-hydroxybenzonitrile, epichlorohydrin, potassium carbonate.

Conditions: The mixture is heated to 120°C for 5 hours in a sealed tube.

Procedure: After the reaction, the mixture is filtered, and the filtrate is diluted with water. The product is extracted with ethyl acetate, washed with saturated sodium chloride solution, dried over sodium sulfate, and concentrated under reduced pressure.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using larger quantities of reactants and solvents. For example, epichlorohydrin and potassium carbonate are added to a stirred solution of p-cyanophenol in acetonitrile, and the reaction mixture is refluxed under an inert atmosphere . The hot solution is then filtered, and the filtrate is concentrated to give a clear oil, which is crystallized from di-isopropyl ether to yield the product .

化学反応の分析

Types of Reactions

4-(2-Oxiranylmethoxy)benzenecarbonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.

Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reaction typically occurs under mild conditions with the use of a base.

Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

Major Products

Nucleophilic Substitution: The major products are substituted benzenecarbonitriles with the nucleophile replacing the epoxide ring.

Oxidation: The major products are diols or other oxidized derivatives.

Reduction: The major products are amines derived from the reduction of the nitrile group.

科学的研究の応用

4-(2-Oxiranylmethoxy)benzenecarbonitrile has several applications in scientific research:

Biology: The compound is used in proteomics research to study protein interactions and functions.

Medicine: It serves as a building block for the synthesis of potential therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-(2-Oxiranylmethoxy)benzenecarbonitrile involves its reactivity due to the presence of the epoxide ring and the nitrile group. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various substituted products. The nitrile group can participate in reduction reactions to form amines, which can further react to form other derivatives.

類似化合物との比較

4-(2-Oxiranylmethoxy)benzenecarbonitrile can be compared with other similar compounds such as:

4-(2-Oxiranylmethoxy)benzonitrile: Similar structure but different functional groups.

4-(2-Oxiranylmethoxy)benzaldehyde: Contains an aldehyde group instead of a nitrile group.

4-(2-Oxiranylmethoxy)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.

The uniqueness of this compound lies in its combination of an epoxide ring and a nitrile group, which provides distinct reactivity and versatility in organic synthesis .

生物活性

Introduction

4-(2-Oxiranylmethoxy)benzenecarbonitrile, with the chemical formula CHNO and a molecular weight of 175.19 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structure and Composition

- Chemical Name : this compound

- CAS Number : 38791-92-3

- Molecular Formula : CHNO

- Molecular Weight : 175.19 g/mol

Physical Properties

- Appearance : Typically presented as a solid or crystalline substance.

- Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It is believed to exert its effects through:

- Enzyme Inhibition : The oxirane (epoxide) group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity.

- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been tested in vitro against several cancer cell lines, showing cytotoxic effects that warrant further investigation into its potential as a chemotherapeutic agent.

Table 1: Summary of Biological Activity Studies

Detailed Findings

- Antimicrobial Studies : In a study published by Santa Cruz Biotechnology, the compound demonstrated significant inhibition against gram-positive and gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

- Cytotoxicity Assays : Research utilizing the MTT assay revealed that this compound induced apoptosis in cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.

- Enzyme Interaction Studies : Kinetic analysis showed that the compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Future Directions

Given the promising results from preliminary studies, further research is warranted to:

- Explore the full range of biological activities.

- Investigate the pharmacokinetics and bioavailability of the compound.

- Conduct in vivo studies to assess therapeutic efficacy and safety profiles.

特性

IUPAC Name |

4-(oxiran-2-ylmethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-4,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREXVDPOLDOXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377392 | |

| Record name | 4-[(Oxiran-2-yl)methoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38791-92-3 | |

| Record name | 4-[(Oxiran-2-yl)methoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。